N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide: is a complex organic compound that features both imidazole and benzo[d]thiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the imidazole moiety and the sulfonamide group. Common reagents used in these steps include various sulfonyl chlorides, amines, and carboxylic acids. The reactions are often carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial-grade reagents and equipment to ensure efficiency and safety. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide
- N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-sulfonamide
- N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-acetamide
Uniqueness
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and benzo[d]thiazole moieties enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S2/c1-19-7-13(16-8-19)24(21,22)18-5-4-15-14(20)10-2-3-11-12(6-10)23-9-17-11/h2-3,6-9,18H,4-5H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIIKXGBJAESBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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